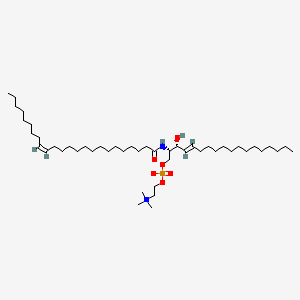

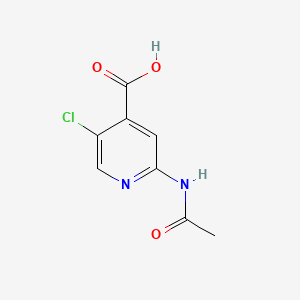

![molecular formula C14H28O2 B571705 Myristic acid-[9,10-3H] CAS No. 124511-74-6](/img/structure/B571705.png)

Myristic acid-[9,10-3H]

説明

Myristic acid, also known as tetradecanoic acid, is a naturally occurring saturated fatty acid . It plays a critical role in various biological and industrial processes . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .

Synthesis Analysis

Myristic acid can be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides . In one study, myristic acid-based silica (MA/SiO2) nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process . Another study designed novel myristic acid derivatives via molecular docking studies and ADMET studies .Molecular Structure Analysis

Myristic acid is a 14-carbon chain fatty acid . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .Chemical Reactions Analysis

Myristic acid acts as a lipid anchor in biomembranes . Reduction of myristic acid yields myristyl aldehyde and myristyl alcohol .Physical And Chemical Properties Analysis

Myristic acid is a colorless or white solid . The melting point is about 54.4 degrees Celsius, and the boiling point is 250.6 degrees Celsius at 760 mm Hg . It is soluble in alcohol, acetates, C6H6, haloalkanes, phenyls, and nitros .科学的研究の応用

Myristic acid-[9,10-3H] can be used to screen for defects in fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency and other related conditions, by measuring the production of tritiated water in cultured fibroblasts (Manning, Olpin, Pollitt, & Webley, 1990).

The compound is important in studying the metabolism of myristic acid in cells, like in BC3H1 muscle cells, where it is incorporated into phospholipids and undergoes elongation and desaturation (Wang, Kaduce, & Spector, 1991).

Myristic acid-[9,10-3H] is useful in detecting long-chain fatty acid oxidation defects, particularly in intact cells using tritiated water release assays (Olpin, Manning, Pollitt, & Clarke, 1997).

It is used in differentiating hydroxydicarboxylic aciduria based on the release of tritiated water from myristic and palmitic acids by cultured fibroblasts (Olpin, Manning, Carpenter, Middleton, & Pollitt, 1992).

Myristic acid-[9,10-3H] is utilized in research on protein acylation, as seen in its incorporation into proteins in cultured rat hepatocytes (Rioux et al., 2002).

It is also useful for studying the metabolism of myristic acid in Chinese hamster ovary cells and peroxisome-deficient mutants (Wang, Yerram, Kaduce, & Spector, 1992).

Myristic acid-[9,10-3H] helps in understanding the cotranslational acylation of proteins, as shown in research using the BC3H1 muscle cell line (Wilcox, Hu, & Olson, 1987).

作用機序

将来の方向性

Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .

特性

IUPAC Name |

9,10-ditritiotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i5T,6T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-JVDRHMSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C(CCCC)C([3H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

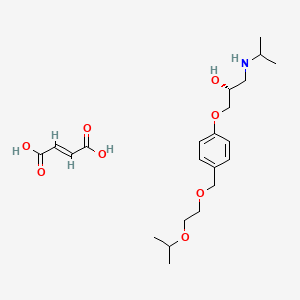

![Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B571625.png)

![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)